molecular formula C16H12N4O5S B4685563 5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide

5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide

Cat. No. B4685563
M. Wt: 372.4 g/mol
InChI Key: ZKUABTRJNYLBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide is not fully understood. However, studies have suggested that the compound may exert its biological activity through various mechanisms, including:
1. Inhibition of enzymes: The compound has been shown to inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in the inflammatory response.
2. Induction of apoptosis: The compound has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
3. Reactive oxygen species (ROS) scavenging: The compound has been shown to scavenge ROS, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects, including:
1. Reduction of inflammation: The compound has been shown to reduce inflammation in animal models of inflammation.
2. Inhibition of cancer cell growth: The compound has been found to inhibit the growth of various cancer cell lines.
3. Antimicrobial activity: The compound has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent biological activity: The compound exhibits potent biological activity, which makes it a promising candidate for further research.
2. Diverse biological activity: The compound exhibits diverse biological activity, which makes it useful for studying various biological processes.
3. Relatively easy synthesis: The synthesis of the compound is relatively easy and can be carried out using standard laboratory techniques.
Some of the limitations of the compound for lab experiments include:
1. Limited solubility: The compound has limited solubility in aqueous solutions, which may limit its use in some experiments.
2. Limited stability: The compound has limited stability under certain conditions, which may affect its biological activity.
3. Limited availability: The compound is not widely available, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide. Some of the possible areas of research include:
1. Further studies on the mechanism of action: More research is needed to fully understand the mechanism of action of the compound.
2. Development of derivatives: Derivatives of the compound may be developed to improve its biological activity and overcome its limitations.
3. In vivo studies: In vivo studies are needed to evaluate the efficacy and safety of the compound in animal models.
4. Clinical trials: Clinical trials may be conducted to evaluate the safety and efficacy of the compound in humans.
5. Formulation development: Formulations of the compound may be developed to improve its solubility and stability.
In conclusion, this compound is a promising compound with diverse biological activity. Further research is needed to fully understand its mechanism of action and evaluate its potential applications in various fields of scientific research.

Scientific Research Applications

5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide has been studied for its potential applications in various fields of scientific research. Some of the areas of research include:
1. Antimicrobial activity: Studies have shown that the compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi.
2. Anticancer activity: The compound has been found to have anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
3. Anti-inflammatory activity: The compound has been shown to have anti-inflammatory activity in animal models of inflammation.
4. Antioxidant activity: Studies have shown that the compound exhibits antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5S/c1-9(21)7-14-17-16(26-19-14)18-15(22)13-6-5-12(25-13)10-3-2-4-11(8-10)20(23)24/h2-6,8H,7H2,1H3,(H,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUABTRJNYLBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide
Reactant of Route 2
Reactant of Route 2
5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide
Reactant of Route 3
5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide
Reactant of Route 4
Reactant of Route 4
5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide
Reactant of Route 5
5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide
Reactant of Route 6
5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.